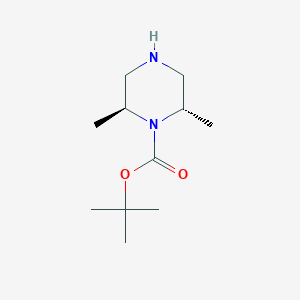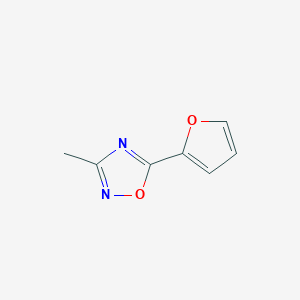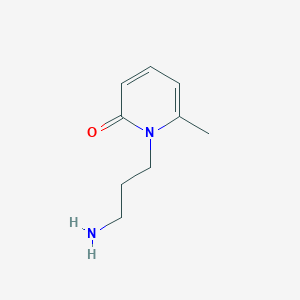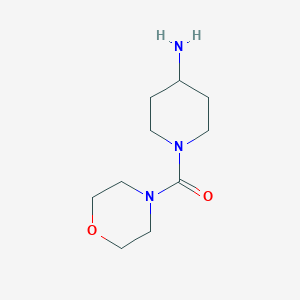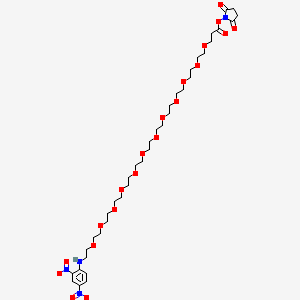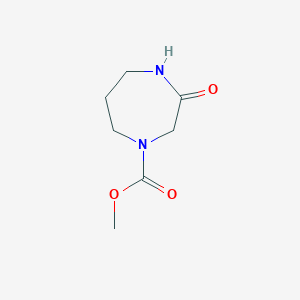
3-氧代-1,4-二氮杂环戊烷-1-甲酸甲酯
描述
“Methyl 3-oxo-1,4-diazepane-1-carboxylate” is a chemical compound with the molecular formula C7H12N2O3 . It has a molecular weight of 172.18 .
Synthesis Analysis
A practical synthesis of a similar compound, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, has been established for supplying this key intermediate of Rho–kinase inhibitor K-115 in a multikilogram production. The chiral 1,4-diazepane was constructed by intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol starting from the commercially available (S)- or ®-2-aminopropan-1-ol .Molecular Structure Analysis
The InChI code for “Methyl 3-oxo-1,4-diazepane-1-carboxylate” is 1S/C7H12N2O3/c1-12-7(11)9-4-2-3-8-6(10)5-9/h2-5H2,1H3,(H,8,10) .科学研究应用
关键中间体的合成
3-氧代-1,4-二氮杂环戊烷-1-甲酸甲酯及其衍生物在合成各种药理活性化合物的关键中间体中至关重要。例如,Rho 激酶抑制剂 K-115 的关键中间体 (S)-叔丁基-3-甲基-1,4-二氮杂环戊烷-1-甲酸甲酯的实用合成方法已经建立,以支持千克级的生产。该合成涉及通过从市售氨基丙醇开始的分子内环化来构建手性 1,4-二氮杂环戊烷,展示了该化合物在大规模药物合成中的用途 (Gomi、Kouketsu、Ohgiya 和 Shibuya,2012)。
环扩大和重排
3-氧代-1,4-二氮杂环戊烷-1-甲酸甲酯衍生物在环扩大和重排反应中也发挥作用。例如,实现了氯甲基-1,2,3,4-四氢嘧啶-2-酮的环扩大,生成甲氧基和氰基衍生物的 2-氧代-2,3,4,5-四氢-1H-1,3-二氮杂卓-6-甲酸甲酯,展示了该化合物在生成新型杂环结构方面的多功能性 (Bullock、Carter、Gregory 和 Shields,1972)。
N-杂环稠合化合物的合成
该化合物是合成 N-杂环稠合的四氢-1,4-二氮杂环戊酮的工具,例如四氢-4H-吡唑并[1,5-a][1,4]二氮杂环戊-4-酮和四氢[1,4]二氮杂环戊并[1,2-a]吲-1-酮衍生物。使用 1-(环氧-2-基甲基)-1H-吡唑-5-甲酸乙酯作为中间体,开发了一种通用方法,通过环氧烷开环和直接环化导致目标化合物,说明了该化合物在创建复杂稠合杂环结构中的用途 (Dzedulionytė、Veikšaitė、Morávek、Malinauskienė、Račkauskienė、Šačkus、Žukauskaitė 和 Arbačiauskienė,2022)。
在催眠剂合成中的用途
3-氧代-1,4-二氮杂环戊烷-1-甲酸甲酯衍生物的结构框架已在合成新型催眠剂中得到应用。8-氧代-5,6,7,8-四氢-噻唑并[3,2-a][1,3]二氮杂环戊-3-甲酸乙酯是一种新型超短效催眠剂,表现出有效的体内活性,起效快,作用时间短,突出了该化合物在开发麻醉药物中的潜力 (El-Subbagh、El-kashef、Kadi、Abdel-Aziz、Hassan、Tettey 和 Lehmann,2008)。
安全和危害
作用机制
Target of Action
Similar compounds have been studied for their antimicrobial activity, suggesting potential targets could be bacterial proteins .
Mode of Action
Related compounds have been shown to interact with bacterial proteins, leading to antimicrobial effects .
Pharmacokinetics
A study on similar compounds has performed an in-silico adme analysis . This analysis can provide insights into the compound’s bioavailability and pharmacokinetic properties.
Result of Action
Related compounds have demonstrated antimicrobial activity, suggesting that methyl 3-oxo-1,4-diazepane-1-carboxylate may have similar effects .
生化分析
Biochemical Properties
Methyl 3-oxo-1,4-diazepane-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with hydrazine and phenylhydrazine, forming derivatives that are crucial in certain biochemical pathways . These interactions are typically characterized by the formation of stable complexes, which can modulate the activity of the involved enzymes and proteins.
Cellular Effects
The effects of Methyl 3-oxo-1,4-diazepane-1-carboxylate on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, it has been observed to impact gene expression, potentially leading to changes in protein synthesis and cellular behavior .
Molecular Mechanism
At the molecular level, Methyl 3-oxo-1,4-diazepane-1-carboxylate exerts its effects through specific binding interactions with biomolecules. These interactions can result in the inhibition or activation of enzymes, leading to changes in biochemical pathways. For example, it has been found to bind to certain proteins, altering their conformation and activity . This binding can influence various cellular processes, including gene expression and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-oxo-1,4-diazepane-1-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound has been associated with sustained changes in cellular behavior, highlighting the importance of temporal dynamics in its biochemical effects.
Dosage Effects in Animal Models
The effects of Methyl 3-oxo-1,4-diazepane-1-carboxylate vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal biochemical pathways . Threshold effects have been observed, indicating that there is a critical dosage range within which the compound exerts its optimal effects.
Metabolic Pathways
Methyl 3-oxo-1,4-diazepane-1-carboxylate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been shown to participate in reactions catalyzed by specific enzymes, leading to the production of important metabolites . These interactions are crucial for maintaining cellular homeostasis and supporting various biochemical processes.
Transport and Distribution
The transport and distribution of Methyl 3-oxo-1,4-diazepane-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The localization of this compound within cells can influence its activity and function, affecting various biochemical pathways.
Subcellular Localization
Methyl 3-oxo-1,4-diazepane-1-carboxylate exhibits specific subcellular localization, which is critical for its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biochemical effects.
属性
IUPAC Name |
methyl 3-oxo-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c1-12-7(11)9-4-2-3-8-6(10)5-9/h2-5H2,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCORWUGAKBFCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCCNC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-({[(1-Hydroxycyclopentyl)methyl]amino}methyl)cyclopentan-1-ol](/img/structure/B1440522.png)
![1-[6-(3-Methylphenyl)pyridin-3-yl]ethanone](/img/structure/B1440523.png)
